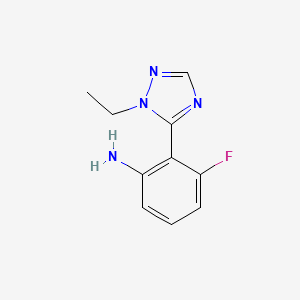
2-(1-Ethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group at the 1-position of the triazole ring and a fluorine atom at the 3-position of the aniline ring
Méthodes De Préparation
The synthesis of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoroaniline with ethyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized using hydrazine hydrate to yield the triazole ring. The reaction conditions typically involve refluxing the mixture in ethanol for several hours . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically the corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The fluorine atom in the aniline ring can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in cells, such as DNA replication and protein synthesis. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline can be compared with other triazole derivatives, such as:
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: This compound has a similar triazole ring but differs in the substitution pattern on the aniline ring.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound has a carboxylic acid group instead of a fluorine atom, leading to different chemical and biological properties.
1-(2-ethyl-1,2,4-triazol-3-yl)ethanamine: This compound has a different substitution pattern on the triazole ring, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11FN4 |
|---|---|
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
2-(2-ethyl-1,2,4-triazol-3-yl)-3-fluoroaniline |
InChI |
InChI=1S/C10H11FN4/c1-2-15-10(13-6-14-15)9-7(11)4-3-5-8(9)12/h3-6H,2,12H2,1H3 |
Clé InChI |
BOKVOSQQDQXQRF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC=N1)C2=C(C=CC=C2F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


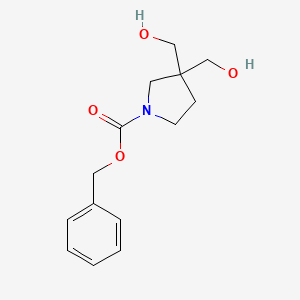
![2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid](/img/structure/B15303644.png)

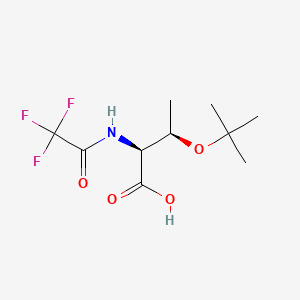
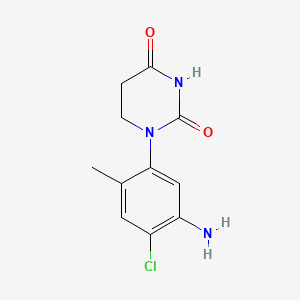
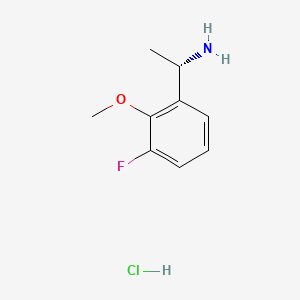
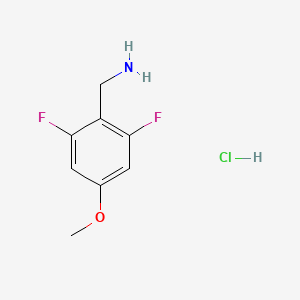
![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)
![4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)
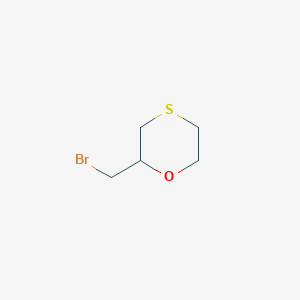
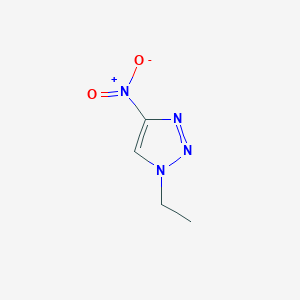
![tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate](/img/structure/B15303740.png)
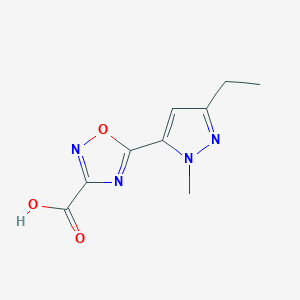
![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
